molecular formula C21H12AuClF9P B1600810 Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) CAS No. 385815-83-8

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)

Cat. No.: B1600810
CAS No.: 385815-83-8
M. Wt: 698.7 g/mol
InChI Key: UNHMCLFZEQKHCQ-UHFFFAOYSA-M
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Description

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a useful research compound. Its molecular formula is C21H12AuClF9P and its molecular weight is 698.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chlorogold;tris[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F9P.Au.ClH/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;;/h1-12H;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHMCLFZEQKHCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12AuClF9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465663
Record name Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385815-83-8
Record name Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The exact biochemical pathways affected by Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) depend on the specific reactions it catalyzes. For instance, in the case of aromatic ring substitution, the compound facilitates the replacement of a substituent on an aromatic ring with another substituent. In the Josephson-Menger reaction, it aids in the transformation of certain organic compounds.

Result of Action

The molecular and cellular effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)'s action are largely dependent on the specific reactions it catalyzes. For example, in the case of aromatic ring substitution, the compound enables the formation of new organic molecules with different properties.

Action Environment

The action, efficacy, and stability of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can be influenced by various environmental factors. For instance, the compound is a solid that is soluble in organic solvents such as ether and dimethylformamide. Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, reactions involving this compound are generally carried out under an inert atmosphere, indicating that the presence of oxygen or other reactive gases could potentially impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with a variety of enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound has been shown to interact with thiol-containing enzymes, leading to the formation of gold-thiol bonds. These interactions can alter the enzyme’s activity, either inhibiting or enhancing its function depending on the context.

Cellular Effects

The effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, key players in cell signaling. Additionally, it can affect the transcription of certain genes, leading to changes in protein synthesis and cellular behavior. These effects are particularly pronounced in cancer cells, where Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) has been shown to induce apoptosis and inhibit proliferation.

Molecular Mechanism

At the molecular level, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) exerts its effects through several mechanisms. One primary mechanism is the binding to thiol groups in proteins, forming stable gold-thiol complexes. This binding can inhibit the activity of enzymes that rely on free thiol groups for their function. Additionally, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can act as an electron acceptor, participating in redox reactions that alter the cellular redox state and influence various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over extended periods, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) may undergo degradation, leading to a decrease in its catalytic efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At higher doses, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are critical for maintaining cellular redox balance. By modulating the activity of these enzymes, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can influence metabolic flux and alter the levels of key metabolites. These interactions can have downstream effects on various cellular processes, including energy production and detoxification.

Transport and Distribution

Within cells and tissues, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to different tissues. Once inside cells, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is critical for its activity and function. This compound can be directed to specific organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can localize to the nucleus, affecting gene expression and DNA repair processes.

Biological Activity

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an antimicrobial agent. This article explores its mechanisms of action, biochemical interactions, and relevant case studies.

Target Interaction

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) acts primarily through interaction with thiol-containing proteins and enzymes. The formation of stable gold-thiol complexes can inhibit or enhance the activity of these enzymes, significantly impacting cellular processes such as metabolism and signaling pathways .

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Cell Signaling : It modulates the activity of kinases and phosphatases, which are crucial for cell signaling.
  • Gene Expression : Changes in gene transcription lead to alterations in protein synthesis and cellular behavior, particularly in cancer cells, where it can induce apoptosis and inhibit proliferation .
  • Redox Reactions : As an electron acceptor, it participates in redox reactions that modify the cellular redox state .

Cellular Effects

In vitro studies have shown that Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can affect:

  • Cell Viability : At low concentrations, it enhances certain biochemical reactions, while higher doses may lead to oxidative stress and inflammation .
  • Metabolic Activity : The compound interacts with enzymes like glutathione reductase, influencing metabolic pathways critical for maintaining cellular homeostasis .

Anticancer Activity

Research has demonstrated that Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) exhibits significant anticancer properties. In studies involving various cancer cell lines, the compound was shown to induce apoptosis effectively. For instance, in a study on breast cancer cells, treatment with this gold complex resulted in a marked decrease in cell viability and increased apoptotic markers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Auranofin, a related gold(I) complex, has been shown to be effective against Trichomonas vaginalis, a common protozoan pathogen. Modifications to the gold(I) complex structure have improved selectivity over human cells while maintaining potency against this pathogen . In vivo studies using murine models have confirmed the efficacy of these modified gold complexes in reducing infection loads significantly .

Dosage Effects

The biological effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) are dose-dependent. Low doses enhance enzyme activity, while high doses can lead to cytotoxicity due to oxidative stress and tissue damage. This necessitates careful dosage optimization in experimental settings to balance efficacy and safety .

Temporal Effects

The stability of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can vary based on environmental conditions such as temperature and pH. Long-term exposure studies indicate that prolonged treatment can lead to sustained changes in gene expression and metabolic activity within cells .

Summary Table of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against T. vaginalis
Enzyme InteractionModulates activity of thiol-containing enzymes
Metabolic Pathway InfluenceAlters redox state and metabolic flux

Q & A

Basic: What are the standard synthesis protocols for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), and how can reaction yields be optimized?

Methodological Answer:
The complex is typically synthesized by reacting tris(para-trifluoromethylphenyl)phosphine with chloro(dimethylsulfide)gold(I) in dichloromethane (DCM) under inert atmospheres (e.g., argon). After stirring for 4 hours, the solvent is removed under vacuum to yield the product . Optimization strategies include:

  • Stoichiometric Control: Ensure a 1:1 molar ratio of phosphine ligand to gold precursor.
  • Solvent Purity: Use anhydrous DCM to avoid side reactions.
  • Reaction Monitoring: Employ 31^{31}P-NMR to track ligand coordination (e.g., δ ~8–32 ppm for phosphine-gold adducts) and confirm complete consumption of starting materials .
  • Yield Improvement: Reported yields range from 75% to quantitative, depending on ligand steric/electronic effects and purification methods .

Basic: Which characterization techniques are critical for verifying the purity and structure of this gold(I) complex?

Methodological Answer:
Key techniques include:

  • Multinuclear NMR Spectroscopy:
    • 1^{1}H and 13^{13}C NMR confirm ligand integrity.
    • 31^{31}P-NMR identifies Au-P coordination (e.g., δ 8.25 ppm for tri(o-tolyl)phosphine analogs) .
    • 19^{19}F-NMR validates para-CF3_3 substituents (distinct shifts due to electron-withdrawing effects) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks matching the expected m/z.
  • Elemental Analysis: Matches calculated vs. observed C/H/Au/Cl percentages (e.g., C: 39.40%, H: 2.20% for tri(m-fluorophenyl) analogs) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight containers to prevent decomposition .
  • Light Sensitivity: Protect from light using amber glass or foil-wrapped vials.
  • Moisture Control: Use desiccants or inert-atmosphere gloveboxes to avoid hydrolysis .
  • Transport: Short-term (≤2 weeks) transport at room temperature is acceptable .

Basic: How is this complex applied in catalytic transformations, such as alkyne functionalization?

Methodological Answer:
The complex acts as a precatalyst in gold(I)-mediated reactions, such as:

  • Hydroarylation of Alkynes: Activates C–H bonds in ionic liquids, enabling regioselective coupling with arenes .
  • Amide Synthesis: Catalyzes alkyne-to-amide conversions with high turnover numbers (TONs). The heterogeneous form allows recycling via filtration, maintaining activity over 8 cycles .
  • Clusteroluminescence: Generates white-light emission in aggregated states, useful in optoelectronic material design .

Advanced: What mechanistic insights explain the catalytic activity of this complex in hydroarylation?

Methodological Answer:
Mechanistic studies suggest:

  • Ligand Effects: The para-CF3_3 groups enhance electrophilicity at the gold center, promoting alkyne activation.
  • Dynamic Behavior: NMR and kinetic studies reveal ligand dissociation/reassociation steps, influencing catalytic turnover .
  • Transmetalation: In cross-coupling reactions, Au-to-Pd transmetalation steps are critical, as shown by comparative studies with ClAuPPh3_3 .

Advanced: How does crystallographic analysis elucidate the structural features of this complex?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Linear Geometry: Au–P and Au–Cl bond lengths (~2.21–2.28 Å) and angles (~178°) confirm a two-coordinate structure .
  • Intermolecular Interactions: Weak Au···Cl contacts (3.55 Å) and C–H···π interactions stabilize the lattice .
  • Ligand Conformation: Tris(para-trifluoromethylphenyl) groups induce steric bulk, affecting reactivity in catalysis .

Advanced: What strategies enable recyclability of this complex in heterogeneous catalysis?

Methodological Answer:

  • Support Immobilization: Heterogenize the complex on silica or polymers to facilitate recovery .
  • Activity Retention: Monitor TONs and ligand leaching via ICP-MS or 31^{31}P-NMR after each cycle .
  • Stability Testing: Assess thermal degradation via TGA and structural integrity via XRD after reuse .

Advanced: How do ligand modifications (e.g., para-CF3_33​ vs. other substituents) impact catalytic performance?

Methodological Answer:
Comparative studies with analogs (e.g., tri(m-fluorophenyl) or tri(pentafluorophenyl)) show:

  • Electron-Withdrawing Effects: para-CF3_3 increases Au(I) electrophilicity, accelerating substrate activation but potentially reducing stability .
  • Steric Effects: Bulky substituents hinder ligand dissociation, slowing catalysis but improving selectivity .

Advanced: How do computational studies complement experimental data in understanding reaction pathways?

Methodological Answer:

  • DFT Calculations: Map energy profiles for key steps (e.g., alkyne activation, transmetalation) .
  • NBO Analysis: Quantify Au–ligand bonding interactions and charge distribution .
  • MD Simulations: Predict solvent effects and aggregation behavior in catalytic cycles .

Advanced: How does this complex compare to other gold(I) catalysts (e.g., ClAuPPh3_33​) in cross-coupling reactions?

Methodological Answer:

  • Reactivity: The para-CF3_3 ligand enhances electrophilicity vs. ClAuPPh3_3, enabling milder reaction conditions .
  • Stability: Electron-withdrawing groups may reduce thermal stability, requiring optimized storage .
  • Scope: Broader substrate tolerance in hydroarylation due to reduced steric hindrance vs. bulky phosphines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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